
Methyl 5-ethyl-2-hydroxybenzoate
概要
説明
科学的研究の応用
Metabolism and Toxicokinetics
Methyl 5-ethyl-2-hydroxybenzoate, along with similar compounds, is studied for its metabolic and toxicokinetic properties. In a study by Bury et al. (2019), the metabolism and urinary excretion of UV filter 2-ethylhexyl salicylate (EHS) were examined in humans. Metabolites like 2-ethyl-5-hydroxyhexyl 2-hydroxybenzoate were quantitatively investigated, providing insights into human toxicokinetics useful for risk assessment (Bury et al., 2019).
Structural and Theoretical Analysis
This compound's structural characteristics are crucial for its application in scientific research. Abeer A. Sharfalddin et al. (2020) conducted a study on methyl 4-hydroxybenzoate (methyl paraben), revealing its structural composition through single-crystal X-ray structure determination. This study highlighted the importance of understanding the molecular structure for applications in cosmetics, pharmaceuticals, and food preservatives (Sharfalddin et al., 2020).
Photodegradation Studies
The photodegradation behavior of this compound and similar compounds is another area of interest. Gmurek et al. (2015) researched the photochemical degradation of parabens, including this compound. This study aids in understanding the environmental impact and the breakdown process of such compounds under ultraviolet light exposure (Gmurek et al., 2015).
Biomedical Applications
In the biomedical field, the effects of compounds similar to this compound on biological receptors are studied. Youn et al. (2010) isolated alkyl 4-hydroxybenzoates from Nelumbo nucifera seeds and evaluated their effects on the 5-HT3A receptors. This research provides insights into the potential therapeutic applications of these compounds (Youn et al., 2010).
Environmental Impact
Understanding the environmental impact of this compound and related compounds is critical. Haman et al. (2015) reviewed the occurrence, fate, and behavior of parabens in aquatic environments, highlighting the persistent presence of these compounds in various environmental media due to their widespread use (Haman et al., 2015).
作用機序
Target of Action
Methyl 5-ethyl-2-hydroxybenzoate, similar to other salicylates, primarily targets microbial cells . It is used as a preservative in various applications due to its antimicrobial properties .
Mode of Action
The compound acts by disrupting the microbial cell membrane , leading to protein denaturation within the cell . This disruption inhibits the activity of the respiratory enzyme system and the electron transport enzyme system within the microbial cell .
Biochemical Pathways
It is known that salicylates, in general, can interfere with theenergy production in microbial cells by inhibiting key enzymes in their respiratory pathways .
Pharmacokinetics
It is known that salicylates are generally well-absorbed and widely distributed in the body .
Result of Action
The primary result of the action of this compound is the inhibition of microbial growth . By disrupting the cell membrane and inhibiting key enzymes, it prevents microbes from proliferating, thereby preserving the integrity of the products in which it is used .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its antimicrobial activity can be affected by the pH of the environment . Furthermore, it can be bound and inactivated by certain polymeric compounds , such as methylcellulose and gelatin proteins .
生化学分析
Biochemical Properties
It is known that many esters, including Methyl 5-ethyl-2-hydroxybenzoate, can participate in various biochemical reactions . They can act as substrates for enzymes such as esterases and lipases, which can hydrolyze them into their corresponding alcohols and acids .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that esters can interact with various biomolecules through binding interactions . They can also influence enzyme activity, either through inhibition or activation .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models. Similar compounds have been studied for their effects at different dosages .
Metabolic Pathways
Esters are generally metabolized through hydrolysis, where they are broken down into their corresponding alcohols and acids .
Transport and Distribution
Similar compounds have been studied for their interactions with transporters and binding proteins .
Subcellular Localization
Similar compounds have been studied for their localization within specific compartments or organelles .
特性
IUPAC Name |
methyl 5-ethyl-2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-7-4-5-9(11)8(6-7)10(12)13-2/h4-6,11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQRNNVMBJNSFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

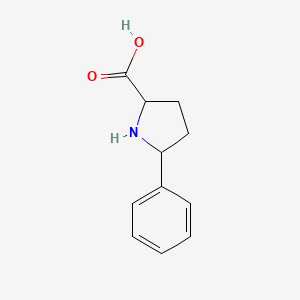

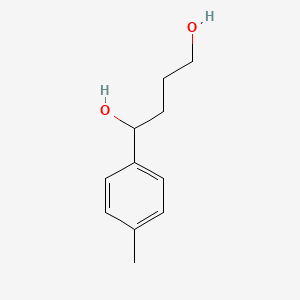
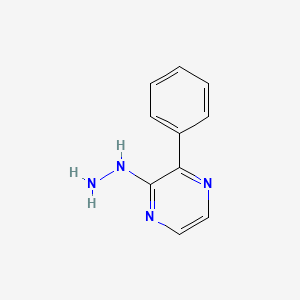
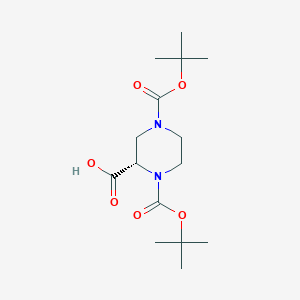
![Imidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B3154942.png)

![4-[2-(3,5-Difluorophenyl)ethyl]piperidine](/img/structure/B3154969.png)

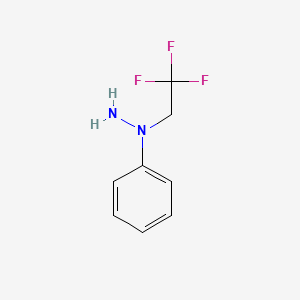
![4-[(3,4-Dichlorophenoxy)methyl]piperidine](/img/structure/B3154999.png)
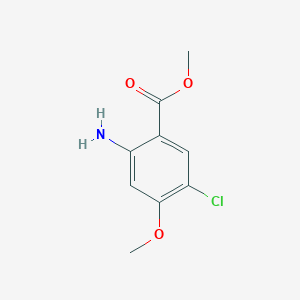
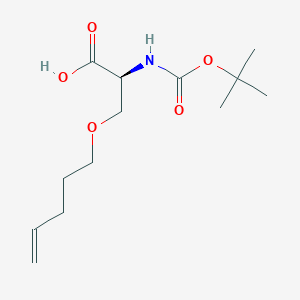
![(5S,9S,10S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B3155014.png)
